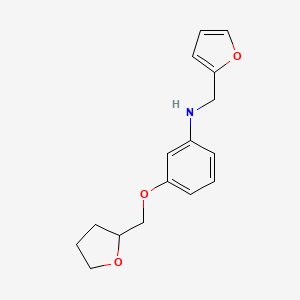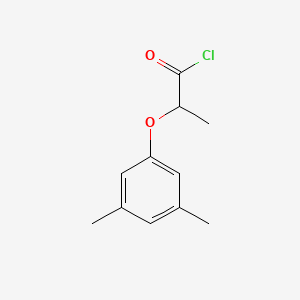
2-(3,5-Dimethylphenoxy)propanoyl chloride
Vue d'ensemble
Description
2-(3,5-Dimethylphenoxy)propanoyl chloride is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.68 . It is used in scientific research for its unique properties .
Molecular Structure Analysis
The InChI code for 2-(3,5-Dimethylphenoxy)propanoyl chloride is 1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 . This indicates that the molecule consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a 3,5-dimethylphenoxy group (a phenyl ring with two methyl groups at the 3 and 5 positions, and an oxygen atom attached at one position).Applications De Recherche Scientifique
Mechanistic Insights and Applications
Polymer Chemistry and Material Science : The study of chlorinated compounds, such as "2-(3,5-Dimethylphenoxy)propanoyl chloride," often involves their role in polymer chemistry. For instance, the thermal degradation of poly(vinyl chloride) (PVC) has been extensively studied to understand the mechanistic aspects of degradation processes, where chlorinated compounds play a significant role in the initiation and propagation of degradation pathways. This research is crucial for improving the stability and safety of PVC products (Starnes, 2002).
Environmental Science : The environmental impact and degradation of chlorinated organic compounds, including those similar to "2-(3,5-Dimethylphenoxy)propanoyl chloride," are significant in the context of pollution and remediation. Studies on natural attenuation mechanisms in environmental compartments underscore the complexity of biodegradation processes for chlorinated solvents and their by-products. Such research informs the development of more effective remediation strategies for contaminated sites (Weatherill et al., 2018).
Organic Synthesis and Medicinal Chemistry : Chlorinated compounds are pivotal in organic synthesis, serving as intermediates in the production of pharmaceuticals and agrochemicals. The reactivity and specificity of these compounds enable the construction of complex molecular architectures, demonstrating their versatility in synthetic applications. Research in this area continues to evolve, offering new methodologies and insights into reaction mechanisms (Petzold-Welcke et al., 2014).
Environmental Considerations
Toxicity and Health Risks : The potential health effects of occupational exposure to chlorinated solvents are a significant concern. Studies have linked exposure to various adverse health outcomes, including neurological, reproductive, and carcinogenic risks. Ongoing research aims to better understand these effects, contributing to the development of safer handling practices and exposure limits (Ruder, 2006).
Environmental Persistence and Degradation : The environmental persistence of chlorinated compounds poses challenges for their degradation and removal from water and soil. Research into the mechanisms of biodegradation and abiotic degradation is critical for assessing the environmental impact of these compounds and for devising effective cleanup strategies. Studies on the occurrence, transformation, and toxicity of chlorinated compounds in the environment provide essential insights into their life cycle and environmental fate (Bedoux et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGLCRQEQDIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



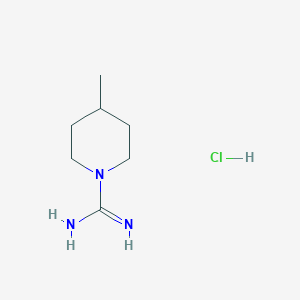
![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)
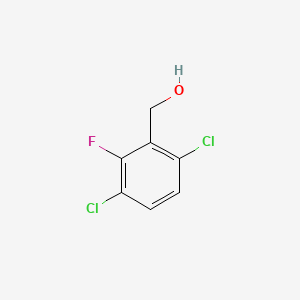
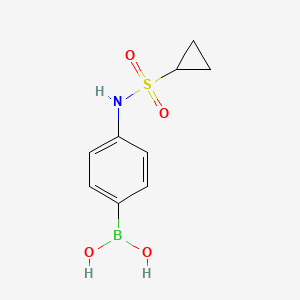

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)
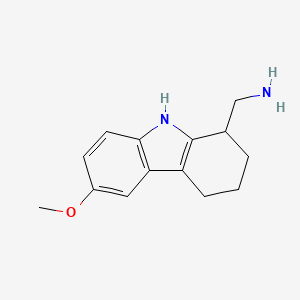
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)
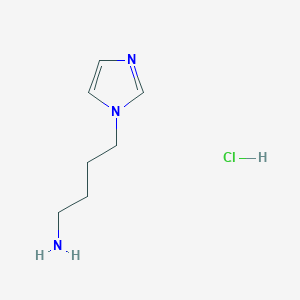
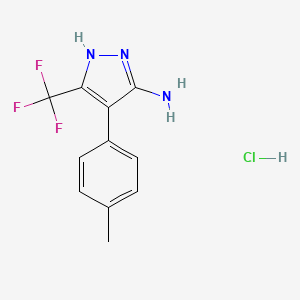
![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
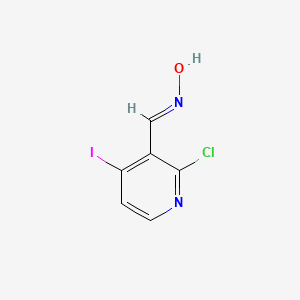
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)
